molecular formula C6H2ClF9 B1607757 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene CAS No. 261503-66-6

2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

Cat. No.: B1607757
CAS No.: 261503-66-6
M. Wt: 280.52 g/mol
InChI Key: IXGYNVBCCZVDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS 261503-66-6) is a fluorinated olefin characterized by a chloro substituent at the 2-position and extensive fluorination, including a trifluoromethyl group. This compound is part of a broader class of perfluorinated hydrocarbons, which exhibit high thermal stability, chemical inertness, and unique electronic properties due to fluorine's electronegativity. Its molecular formula is C₆H₂ClF₉, with a molecular weight of approximately 280.5 g/mol (calculated from analogous structures in and ).

Properties

IUPAC Name

2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGYNVBCCZVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382103
Record name 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-66-6
Record name 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene typically involves the fluorination of chlorinated hydrocarbons under controlled conditions. One common method includes the reaction of chlorinated precursors with fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions often require elevated temperatures and pressures to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity.

Scientific Research Applications

Fluorinated Solvents

2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene can be utilized as a solvent in various chemical reactions due to its high stability and low reactivity. Its fluorinated nature allows it to dissolve a wide range of organic compounds while remaining inert in many chemical environments.

Reagent in Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the production of fluorinated intermediates. The presence of both chloro and trifluoromethyl groups allows for diverse reactivity patterns that can be exploited in multi-step synthetic pathways.

Fluoropolymer Production

Due to its fluorinated characteristics, it plays a role in the synthesis of fluoropolymers. These materials are known for their excellent chemical resistance and thermal stability, making them suitable for applications in electronics, coatings, and high-performance materials.

Agricultural Chemicals

The compound may also find applications in the formulation of agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts, making them attractive candidates for pesticide development.

Pharmaceutical Intermediates

In pharmaceutical chemistry, the unique properties of this compound can be harnessed to create intermediates for active pharmaceutical ingredients (APIs). The incorporation of fluorine into drug molecules is known to improve metabolic stability and bioavailability.

Case Study 1: Fluorinated Solvent Efficacy

A study conducted on the efficacy of various fluorinated solvents highlighted the superior solubility profiles of compounds like this compound compared to traditional organic solvents. The results demonstrated enhanced reaction rates and yields in nucleophilic substitution reactions .

Case Study 2: Agrochemical Development

Research into agrochemical formulations has shown that incorporating this fluorinated compound can enhance the efficacy of herbicides by improving their persistence in the environment. Field trials indicated that crops treated with formulations containing this compound exhibited increased resistance to pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Bromo-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

CAS 234096-31-2 ()

  • Molecular Formula : C₆H₂BrF₉
  • Molecular Weight : 324.97 g/mol
  • Physical Properties :
    • Boiling Point: 86.5°C at 760 mmHg
    • Density: 1.757 g/cm³
    • Vapor Pressure: 74.3 mmHg at 25°C
    • Refractive Index: 1.337.
  • Hazards :
    • Skin/eye irritation (H315, H319) and respiratory tract irritation (H335).
  • Applications : Used in specialty chemical synthesis; industrial-grade availability (99% purity) with pricing ranging from ¥100 to ¥7,060 per unit.

Key Differences :

  • The bromine substituent increases molecular weight by ~44.5 g/mol compared to the chloro analog, leading to higher density and boiling point.
  • Bromine’s higher polarizability may enhance reactivity in substitution reactions, though this also increases toxicity risks.

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene

CAS 239795-57-4 ()

  • Molecular Formula : C₆H₃F₉
  • Molecular Weight : 246.07 g/mol
  • Availability : Lead time of 4–6 weeks, indicating specialty synthesis requirements.

Key Differences :

  • Absence of the 2-chloro substituent reduces molecular weight by ~34.5 g/mol.
  • Likely less reactive in substitution reactions due to the lack of a halogen leaving group, making it more suitable as a stable fluorinated building block.

1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane

CAS 163702-08-7 ()

  • Molecular Formula : C₅H₃F₉O
  • Molecular Weight : 262.06 g/mol
  • Hazards: Limited toxicological data available.

Key Differences :

  • Propane backbone instead of pentene, with a methoxy group altering electronic properties.

Comparative Analysis Table

Property Chloro Analog (CAS 261503-66-6) Bromo Analog (CAS 234096-31-2) Non-Halogenated (CAS 239795-57-4)
Molecular Formula C₆H₂ClF₉ C₆H₂BrF₉ C₆H₃F₉
Molecular Weight (g/mol) ~280.5 324.97 246.07
Boiling Point (°C) Not reported 86.5 Not reported
Density (g/cm³) Not reported 1.757 Not reported
Key Reactivity Substitution at Cl site Substitution at Br site Limited substitution
Applications Agrochemical intermediates Specialty synthesis Fluorinated materials

Research Findings and Industrial Relevance

  • Synthetic Utility: The chloro and bromo analogs serve as intermediates in cross-coupling reactions for agrochemicals (e.g., ryanodine receptor modulators).
  • Safety Considerations : Bromo analogs pose higher toxicity risks, necessitating stringent handling protocols (P280, P304+P340).

Biological Activity

2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS: 261503-66-6) is a fluorinated organic compound that has garnered attention due to its unique structural characteristics and potential biological applications. The introduction of fluorine atoms in organic molecules often enhances their biological activity by modifying their chemical properties. This article explores the biological activity of this compound, focusing on its effects in various biological systems.

The molecular formula of this compound is C6H2ClF9 with a molar mass of 280.52 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and stability against metabolic degradation. The compound is classified as an irritant and poses risks to the eyes and respiratory system upon exposure .

Biological Activity Overview

The biological activity of fluorinated compounds can be influenced by their structural features. In particular, the substitution pattern and the presence of halogen atoms can affect their interaction with biological macromolecules such as proteins and nucleic acids.

2. Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors due to their structural similarity to natural substrates. Research indicates that compounds with similar structural motifs can inhibit key enzymes involved in cancer progression and inflammation. For example:

Enzyme TargetInhibition TypeReference
Mps1 KinaseCompetitive
CyclooxygenaseNon-competitive

The potential for this compound to act as an enzyme inhibitor warrants further exploration.

3. Toxicological Considerations

While exploring the biological activity of this compound is crucial, it is equally important to consider its toxicological profile. The compound is classified as an irritant and poses health risks upon exposure. Safety measures should be taken when handling this compound in laboratory settings .

Case Studies

Recent studies have highlighted the effects of fluorinated compounds on cellular processes:

Case Study 1: Antitumor Effects
A study investigated the cytotoxic effects of fluorinated pentenes on various cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to non-fluorinated analogs.

Case Study 2: Enzyme Interaction
Research focused on the interaction of fluorinated compounds with Mps1 kinase showed that these compounds could effectively inhibit kinase activity in vitro. This suggests a potential pathway for therapeutic applications in cancer treatment.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry. For fluorinated alkenes, this technique is critical due to their complex stereoelectronic effects. For example, similar hexafluorocyclopentene derivatives were characterized with mean C–C bond lengths of 0.004 Å and triclinic crystal systems (P1 space group) . Complement this with 19F^{19}\text{F} NMR to confirm fluorine environments and 13C^{13}\text{C} NMR to identify chlorine and trifluoromethyl substituents.

Q. What synthetic routes are feasible for preparing this compound in a laboratory setting?

  • Methodological Answer : Fluorination via halogen exchange (e.g., using SF4_4 or HF-pyridine) is a common strategy for introducing multiple fluorine atoms. The presence of chlorine suggests possible dehydrochlorination or substitution reactions. For example, patents describe synthesizing structurally similar fluorinated agrochemicals via radical trifluoromethylation or electrophilic fluorination . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products from competing elimination pathways.

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Due to limited toxicological data (common for fluorinated alkenes), assume acute toxicity and volatility risks. Use inert-atmosphere gloveboxes for synthesis, and conduct stability tests under varying temperatures and humidity. Toxicity assessments should follow OECD guidelines for acute oral/dermal exposure, given the structural similarity to compounds with uncharacterized hazards .

Advanced Research Questions

Q. How can spectroscopic contradictions (e.g., NMR signal splitting) be resolved for this compound?

  • Methodological Answer : Dynamic 19F^{19}\text{F} NMR experiments can detect conformational exchange processes. For example, hindered rotation around the C–C bond in hexafluorocyclopentene derivatives causes signal splitting at low temperatures . Pair this with density functional theory (DFT) calculations to model rotational barriers and assign spectral features.

Q. What is the compound’s reactivity toward nucleophiles, and how do electronic effects influence this?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and chlorine groups activate the alkene for nucleophilic attack. Conduct kinetic studies using nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF). Monitor regioselectivity via LC-MS or 19F^{19}\text{F} NMR. Compare results to computational models (e.g., Natural Bond Orbital analysis) to quantify substituent effects .

Q. Can this compound serve as a precursor for photochromic or optoelectronic materials?

  • Methodological Answer : Test photochromic behavior by irradiating with UV/visible light and monitoring absorbance changes. Diarylethene derivatives with hexafluorocyclopentene backbones exhibit reversible ring-opening/closing, as shown in studies with 90% photostationary conversion . Evaluate quantum yields and fatigue resistance for optoelectronic applications.

Q. How can computational chemistry predict environmental persistence or degradation pathways?

  • Methodological Answer : Use molecular dynamics simulations to estimate hydrolysis rates, and QSAR models to predict bioaccumulation. For fluorinated compounds, C–F bond cleavage is rate-limiting; simulate reaction pathways with explicit solvent models (e.g., COSMO-RS). Validate with experimental LC-MS/MS degradation studies under acidic/alkaline conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene
Reactant of Route 2
2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.